![molecular formula C17H23N5O B2956927 4,5-Dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine CAS No. 2379975-12-7](/img/structure/B2956927.png)
4,5-Dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research studies. The compound is commonly referred to as DM-1 and is used as a research tool in the field of medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
DM-1 is a potent inhibitor of protein kinase C (PKC), which is an important signaling molecule in the body. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. DM-1 binds to the catalytic domain of PKC, preventing its activation and subsequent downstream signaling. The inhibition of PKC by DM-1 has been shown to have anti-tumor activity, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
The inhibition of PKC by DM-1 has been shown to have various biochemical and physiological effects. DM-1 has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. DM-1 has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, making it a potential candidate for anti-angiogenic therapy. DM-1 has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DM-1 has several advantages and limitations for lab experiments. One of the advantages is its potency and specificity towards PKC, which makes it a valuable research tool in the study of PKC signaling. DM-1 is also relatively stable and can be stored for extended periods, making it convenient for lab experiments. One of the limitations of DM-1 is its complex synthesis process, which requires expertise in organic chemistry. DM-1 is also relatively expensive, making it less accessible to researchers with limited funding.
Zukünftige Richtungen
DM-1 has several potential future directions in the field of medicinal chemistry, biochemistry, and pharmacology. One potential direction is the development of DM-1 analogs with improved potency and specificity towards PKC. Another potential direction is the investigation of the anti-inflammatory effects of DM-1 and its potential application in the treatment of inflammatory diseases. DM-1 can also be used to study the role of PKC in various cellular processes, including cell proliferation and differentiation. Overall, DM-1 has significant potential in various research studies, and its future directions are vast and promising.
Conclusion:
In conclusion, DM-1 is a complex chemical compound that has significant potential in various research studies. The compound is commonly used in drug discovery and development studies and is a valuable research tool in the field of medicinal chemistry, biochemistry, and pharmacology. DM-1 inhibits PKC and has several biochemical and physiological effects, making it a potential candidate for cancer therapy, anti-angiogenic therapy, and the treatment of inflammatory diseases. DM-1 has several advantages and limitations for lab experiments, and its future directions are vast and promising.
Synthesemethoden
DM-1 is a complex chemical compound that requires a multistep synthesis process. The synthesis process involves the reaction of 5-methyl-2-[(methylamino)methyl]-4-(trifluoromethyl)pyrimidine with 3-[(2-bromoethyl)oxy]methyl-1-benzylpiperidine in the presence of a palladium catalyst. The reaction undergoes a series of steps involving the formation of intermediates, which are subsequently converted to DM-1. The synthesis process is challenging and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
DM-1 is a valuable research tool in the field of medicinal chemistry, biochemistry, and pharmacology. The compound is used to study the mechanism of action of various drugs and their interaction with biological targets. DM-1 is also used to investigate the biochemical and physiological effects of drugs on living organisms. The compound is commonly used in drug discovery and development studies, where it is used to evaluate the potency and efficacy of potential drug candidates. DM-1 is also used to study the structure-activity relationship of drugs and their interaction with biological targets.
Eigenschaften
IUPAC Name |
4,5-dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-12-7-18-17(19-8-12)23-10-15-5-4-6-22(9-15)16-13(2)14(3)20-11-21-16/h7-8,11,15H,4-6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWNJUUXEFTVDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C3=NC=NC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

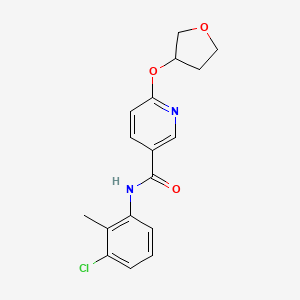
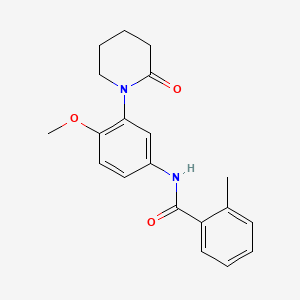

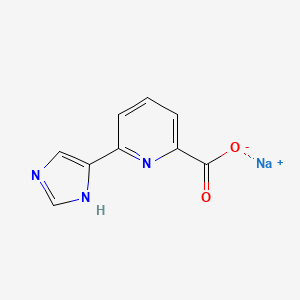
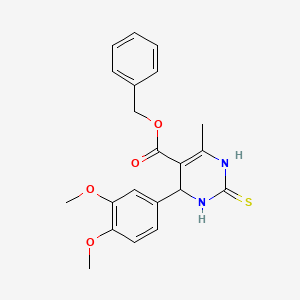
![N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2956855.png)
![Tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2956856.png)
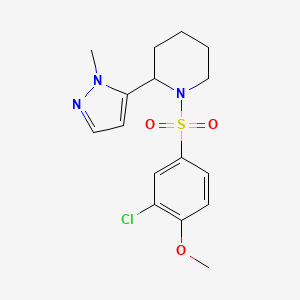
![5-chloro-2-{[4-(3,4-diethoxybenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2956859.png)
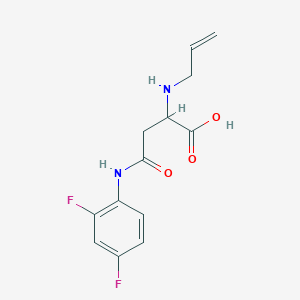

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea](/img/structure/B2956864.png)
![4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2956866.png)